An In-depth Technical Guide to (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is a polysubstituted aromatic boronic acid of significant interest in modern organic synthesis. Its unique structural features, including a sterically demanding benzyloxy group, a deactivating bromo substituent, and a modulating fluoro group, position it as a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust predictive profile.
Physicochemical Properties
The properties of (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid are dictated by the interplay of its constituent functional groups.
| Property | Estimated Value/Description | Rationale/Supporting Evidence |
| Molecular Formula | C₁₃H₁₁BBrFO₃ | Derived from the chemical structure. |
| Molecular Weight | 324.94 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids.[1] |
| Melting Point | Not available. Expected to be relatively high. | Similar substituted phenylboronic acids have melting points in the range of 150-250 °C. The presence of polar groups and potential for hydrogen bonding would suggest a high melting point. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Moderately soluble in ethereal solvents like THF and dioxane. | The boronic acid moiety imparts some water solubility, though the bulky hydrophobic groups would limit this. General solubility profile for substituted phenylboronic acids.[2] |
| Stability | Stable under ambient conditions when stored in a dry environment. Prone to dehydration to form the corresponding boroxine trimer, especially upon heating or in the presence of dehydrating agents. | A common characteristic of boronic acids.[3] Boroxines can often be reverted to the boronic acid by treatment with water. |
Synthesis
The synthesis of (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is not explicitly detailed in the literature. However, a highly plausible and efficient route involves a directed ortho-metalation (DoM) followed by borylation of a suitable precursor, 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Synthetic Workflow
Caption: Proposed synthetic pathway via Directed ortho-Metalation and Borylation.
Detailed Experimental Protocol (Predicted)
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-(benzyloxy)-4-bromo-1-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C. The benzyloxy group directs the lithiation to the C6 position. Stir the mixture at this temperature for 1-2 hours.[4][5]
-
Borylation: To the resulting deep-red solution of the aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. The color of the reaction mixture should fade.
-
Warm-up and Hydrolysis: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purification of arylboronic acids can be challenging due to their polarity and tendency to streak on silica gel.[2][6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is the preferred method.[6]
-
Acid-Base Extraction: The acidic nature of the boronic acid can be exploited. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., NaHCO₃). The aqueous layer containing the boronate salt is then acidified to precipitate the pure boronic acid, which is collected by filtration.[6]
-
Chromatography: If necessary, column chromatography on silica gel can be performed, often requiring a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to suppress streaking).[7]
-
Reactivity and Applications
The primary application of (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[8][9] The presence of multiple substituents allows for sequential and site-selective transformations.
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety is the reactive site for palladium-catalyzed cross-coupling with a variety of organic halides or triflates (R-X).
Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.
Causality behind Experimental Choices:
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is commonly used. For sterically hindered substrates like this, catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) can be more effective.[10]
-
Base: A base is crucial for the transmetalation step. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typical. Water is often necessary to dissolve the inorganic base.
Predicted Reactivity:
-
The electron-withdrawing nature of the fluorine and bromine atoms will increase the Lewis acidity of the boron center, potentially facilitating transmetalation.[11]
-
The bulky ortho-benzyloxy group introduces significant steric hindrance, which may slow down the reaction rate.[12][13] This may necessitate the use of more active catalyst systems or higher reaction temperatures.[10][14]
Further Functionalization
The bromine atom on the aromatic ring provides a handle for a second, orthogonal cross-coupling reaction, allowing for the sequential introduction of different aryl or alkyl groups. This makes the title compound a valuable scaffold for building complex, multi-substituted aromatic compounds.
Spectroscopic Profile (Estimated)
While no published spectra are available, the following are expected characteristic signals:
| Spectroscopy | Expected Chemical Shifts (δ) and Multiplicities | Notes |
| ¹H NMR | ~7.2-7.5 ppm (m, 5H, Ph-CH₂-O) | Protons of the benzyl group. |
| ~7.0-7.3 ppm (m, 2H, Ar-H) | Aromatic protons on the core ring. | |
| ~5.2 ppm (s, 2H, Ph-CH₂-O) | Methylene protons of the benzyloxy group. | |
| ~8.0-8.5 ppm (br s, 2H, B(OH)₂) | Boronic acid protons, often broad and may exchange with D₂O. | |
| ¹³C NMR | ~160-165 ppm (d, J≈240 Hz, C-F) | Carbon directly attached to fluorine. |
| ~110-140 ppm (Ar-C) | Other aromatic carbons. | |
| ~100-110 ppm (C-Br) | Carbon attached to bromine. | |
| ~70-75 ppm (Ph-CH₂-O) | Methylene carbon of the benzyloxy group. | |
| ¹⁹F NMR | ~ -110 to -120 ppm | Typical range for an aryl fluoride. |
| ¹¹B NMR | ~28-32 ppm | Characteristic for an sp²-hybridized boron in an arylboronic acid.[1][15] |
Safety and Handling
Organoboron compounds should be handled with care in a well-ventilated fume hood.[16][17]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory.
-
Inhalation: Avoid inhaling dust. Organoboron compounds can be irritating to the respiratory tract.[16]
-
Skin and Eye Contact: Can cause skin and eye irritation. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture to prevent decomposition. It is advisable to store under an inert atmosphere.
-
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is a highly functionalized synthetic intermediate with significant potential in organic synthesis, particularly for the construction of sterically hindered and electronically complex biaryl compounds. While direct experimental data is scarce, its chemical properties and reactivity can be reliably predicted based on the behavior of analogous structures. The synthetic route via directed ortho-metalation is expected to be efficient, and its utility in sequential Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for medicinal chemists and materials scientists. As with all chemical reagents, proper handling and safety precautions are paramount.
References
- Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001).
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Aggarwal, V. K., et al. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis.
- Reddit. (2017).
- Sigma-Aldrich. (2024).
- RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens.
- ESPI Metals. (n.d.).
- Cheo, J. W., et al. (2004). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 69(25), 8754–8763.
- Request PDF. (2025). An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
- National Institutes of Health. (n.d.).
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
- ResearchGate. (2016).
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
- Aggarwal, V. K., et al. (2006). What Affects the Migratory Aptitude of Alkyl Groups? Pure & Applied Chemistry, 78(2), 215-227.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- MDPI. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
- National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- American Chemical Society. (2022).
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.
- ResearchGate. (2025).
- American Chemical Society. (2026). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society.
- YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
- Sigma-Aldrich. (2025).
- American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Wikipedia. (n.d.). Organoboron chemistry.
- National Institutes of Health. (2022).
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